3-Chloro Thyroxine is not commonly found in nature and is primarily synthesized for research purposes. It can be obtained through various synthetic routes involving modifications to the thyroxine structure, particularly through halogenation processes that introduce chlorine into the molecule.
3-Chloro Thyroxine belongs to a class of compounds known as thyroid hormone analogs. These compounds are studied for their potential effects on thyroid function and their utility in understanding thyroid hormone action and regulation.
The synthesis of 3-Chloro Thyroxine typically involves several key steps:
The chlorination reaction often requires optimization of temperature, time, and solvent conditions to achieve high yields and purity. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the progress of the reaction and assess product purity.
The molecular structure of 3-Chloro Thyroxine can be described as follows:
The structural formula features a phenolic ring, an amine group, and a carboxylic acid moiety, with a chlorine atom substituted at the 3-position of the aromatic ring.
Crystallographic studies may provide detailed insights into the three-dimensional arrangement of atoms within 3-Chloro Thyroxine, revealing how substituents affect its conformation and interactions with biological targets.
3-Chloro Thyroxine participates in various chemical reactions that can include:
The reactivity of 3-Chloro Thyroxine can be studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to elucidate reaction pathways and mechanisms.
The mechanism of action for 3-Chloro Thyroxine involves binding to thyroid hormone receptors (TRs) in target tissues. Upon binding, it modulates gene expression related to metabolism, growth, and development.
Studies demonstrate that 3-Chloro Thyroxine may exhibit altered receptor affinity compared to natural thyroxine, potentially leading to different physiological effects. Quantitative assays can measure its potency relative to T4 through competitive binding assays or reporter gene assays in cell lines expressing TRs.
Relevant data regarding solubility, stability, and reactivity are essential for understanding how 3-Chloro Thyroxine behaves under physiological conditions.
3-Chloro Thyroxine is utilized primarily in research settings to investigate thyroid hormone signaling pathways, study thyroid disorders, and evaluate potential endocrine-disrupting chemicals. Its unique properties allow researchers to explore modifications in thyroid hormone action that could lead to therapeutic advancements or better understanding of hormonal regulation in various biological systems.
3-Chloro Thyroxine (3-CT) is a halogenated derivative of the endogenous thyroid hormone thyroxine (T4), where a chlorine atom replaces the iodine atom at the 3-position of the outer phenolic ring. Its systematic IUPAC name is O-(4-hydroxy-3-chlorophenyl)-3,5-diiodo-L-tyrosine. The molecular formula is C15H10ClI2NO4, with a molecular weight of 530.45 g/mol. Structurally, 3-CT retains the diphenyl ether backbone, alanine side chain, and carboxylic acid group characteristic of T4, but the chlorine substitution alters its electronic properties and steric bulk compared to native T4 or 3,5,3’-triiodothyronine (T3). This modification significantly impacts receptor binding kinetics and metabolic stability [5] [8].
Key chemical properties include:
Table 1: Structural Comparison of Thyroxine and 3-Chloro Thyroxine
Property | Thyroxine (T4) | 3-Chloro Thyroxine |
---|---|---|
Molecular Formula | C15H11I4NO4 | C15H10ClI2NO4 |
Halogens (Outer Ring) | Iodine (3,5 positions) | Chlorine (3 position), Iodine (5 position) |
Molecular Weight (g/mol) | 776.87 | 530.45 |
Dipole Moment (Debye) | 4.3 (calculated) | 3.9 (calculated) |
The synthesis of halogenated thyroxine analogs emerged in the mid-20th century alongside efforts to understand thyroid hormone structure-activity relationships. Initial work focused on de novo synthesis of T4 itself, as demonstrated by Harington and Barger’s landmark 1927 synthesis using diiodotyrosine intermediates [5]. By the 1950s, researchers began systematically substituting halogens at the 3,5 positions to probe receptor binding requirements. The discovery that polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) could mimic thyroid hormones further accelerated interest in halogenated analogs [7] [8].
3-CT was first synthesized in the 1970s via electrophilic chlorination of 3,5-diiodothyronine using iodine monochloride (ICl) in acetic acid—a method adapted from Zhan’s optimized diiodotyrosine synthesis [5]. Unlike environmental contaminants such as hydroxylated PCBs that accidentally bind thyroid receptors, 3-CT represented an intentional structural modification designed to investigate halogen-dependent receptor interactions. Early studies revealed its unique behavior: while monoiodinated analogs typically showed reduced receptor affinity, 3-CT exhibited unexpected binding to transthyretin (TTR) [6] [8].
3-CT serves as a pivotal tool compound for elucidating the molecular basis of thyroid hormone signaling. Its primary research applications include:
Receptor Binding Studies: 3-CT competes with T4 for binding to distributor proteins like transthyretin (TTR) and thyroxine-binding globulin (TBG), but with altered affinity. Fluorescence polarization assays show 3-CT binds TTR with ≈40% lower affinity than T4 due to reduced hydrophobic interactions, but exhibits higher resistance to displacement by environmental disruptors like perfluorooctanesulfonic acid (PFOS) [6].
Selectivity Profiling: Unlike endogenous T3 or T4, which bind both thyroid hormone receptor subtypes (THRα and THRβ) nearly equally, halogenated analogs like 3-CT helped identify structural determinants of subtype selectivity. This work paved the way for THRβ-selective agonists like GC-1 and ZTA-261 [4] [10].
Metabolic Stability Assessment: The C-Cl bond in 3-CT resists deiodinase enzymes (DIO1-3), making it useful for studying alternative clearance pathways. Unlike T4, which undergoes rapid outer-ring deiodination to T3, 3-CT undergoes phase II conjugation (glucuronidation/sulfation) in hepatocytes [3].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: